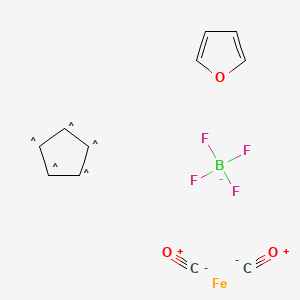
CID 131701058
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 131701058” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the biological activities of small molecules. This compound is part of a vast repository that includes over 110 million unique chemical structures .
Métodos De Preparación
The preparation methods for CID 131701058 involve various synthetic routes and reaction conditions. The synthesis of such compounds typically includes steps like the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The preparation involves determining the inclusion formation constant and using methods to prepare host inclusion in the non-polar cavity of cyclodextrins .
Análisis De Reacciones Químicas
CID 131701058 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acids, bases, and metal carbonates. For example, reactions with hydrochloric acid, sulfuric acid, and nitric acid can form salts, water, and carbon dioxide.
Aplicaciones Científicas De Investigación
CID 131701058 has a wide range of scientific research applications. It is used in chemistry for studying chemical reactions and properties. In biology, it can be used to understand biological processes and interactions. In medicine, it may be involved in drug development and therapeutic applications. Additionally, it has industrial applications, such as in the food industry, where cyclodextrins are used to improve the physical, chemical, and biological characteristics of food compounds .
Mecanismo De Acción
The mechanism of action of CID 131701058 involves its interaction with molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone, where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis. This process highlights the compound’s role in biological systems and its potential therapeutic effects .
Comparación Con Compuestos Similares
CID 131701058 can be compared with other similar compounds in the PubChem database. Similar compounds can be identified using 2-dimensional and 3-dimensional neighboring sets, which precompute “neighbor” relationships between molecules. This comparison helps highlight the uniqueness of this compound in terms of its chemical structure and properties. Some similar compounds include aspirin (CID 2244) and salicylsalicylic acid (CID 5161), which share structural similarities but differ in their specific chemical behaviors .
Propiedades
Fórmula molecular |
C11H9BF4FeO3- |
|---|---|
Peso molecular |
331.84 g/mol |
InChI |
InChI=1S/C5H5.C4H4O.2CO.BF4.Fe/c2*1-2-4-5-3-1;2*1-2;2-1(3,4)5;/h1-5H;1-4H;;;;/q;;;;-1; |
Clave InChI |
PRCYZUBJZAISPX-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[C-]#[O+].[C-]#[O+].C1=COC=C1.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



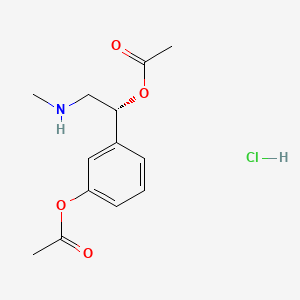

![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)

![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
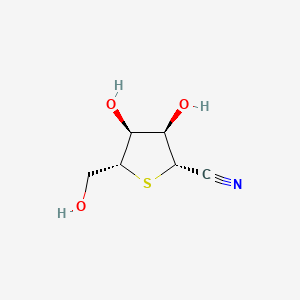
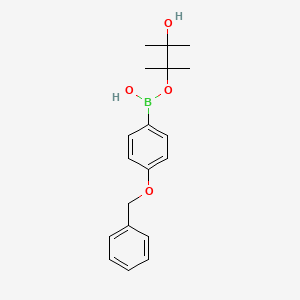
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
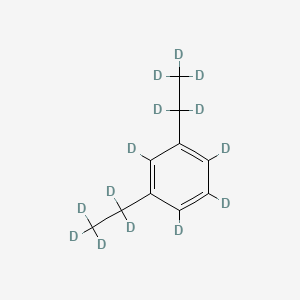
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)
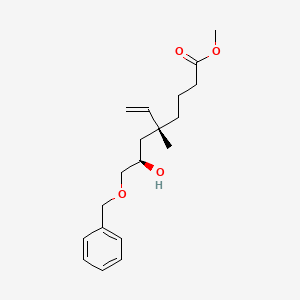
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
